molecular formula C9H17NO5 B2956747 (S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid CAS No. 412352-66-0

(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid

Cat. No.: B2956747
CAS No.: 412352-66-0
M. Wt: 219.237
InChI Key: JDFAPMRAFUTCBO-LURJTMIESA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid is a chiral compound commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amino groups during chemical reactions.

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic chemistry as a protecting group for amines .

Mode of Action

The compound acts as a protecting group for amines, specifically in the synthesis of peptides . The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . The Boc group can be removed (deprotected) using a strong acid such as trifluoracetic acid (TFA), resulting in the cleavage of the tert-butyl group .

Biochemical Pathways

The compound plays a role in the synthesis of peptides, where the Boc group protects the amino groups during the synthesis process . The addition and removal of the Boc group are key steps in these biochemical pathways .

Pharmacokinetics

The boc group’s deprotection process is known to be rapid and effective, suggesting that the compound could be quickly metabolized and excreted .

Result of Action

The result of the compound’s action is the protection of amino groups during peptide synthesis, allowing for transformations of other functional groups . The deprotection process results in the removal of the Boc group and the release of the protected amine .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of certain chemicals . For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid typically involves the protection of the amino group of (S)-2-methoxypropanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The removal of the Boc protecting group using strong acids like trifluoroacetic acid (TFA).

    Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Deprotection: (S)-2-methoxypropanoic acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives of (S)-2-methoxypropanoic acid.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid is extensively used in scientific research, particularly in:

    Peptide Synthesis: As a protected amino acid derivative, it is used in the solid-phase synthesis of peptides.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biochemistry: Used in the study of enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid is unique due to its specific chiral center and the presence of both a Boc-protected amino group and a methoxy group. This combination makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection are crucial.

Properties

IUPAC Name

(2S)-2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFAPMRAFUTCBO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412352-66-0
Record name (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid
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